Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
Brand Name:
Vulcanchem
CAS No.:
168127-33-1
VCID:
VC20907159
InChI:
InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22)
SMILES:
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl
Molecular Formula:
C19H17ClN2O3S
Molecular Weight:
388.9 g/mol
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
CAS No.: 168127-33-1
Cat. No.: VC20907159
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168127-33-1 |
|---|---|
| Molecular Formula | C19H17ClN2O3S |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | ethyl 2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetate |
| Standard InChI | InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22) |
| Standard InChI Key | STENHTAPAWYURW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
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